molecular formula C14H15N3O3S2 B11031888 Ethyl 2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Ethyl 2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B11031888
M. Wt: 337.4 g/mol
InChI Key: XMHKNWOAJRGIKK-UHFFFAOYSA-N
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Description

ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a thiadiazole ring, a benzoyl group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a reaction with 2-methylbenzoic acid or its derivatives.

    Formation of the Ethyl Ester: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzoyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE can be compared with similar compounds such as:

    ETHYL 2-(2-METHYLBENZOYL)ACETATE: This compound has a similar structure but lacks the thiadiazole ring.

    ETHYL 3-OXO-3-(O-TOLYL)PROPANOATE: This compound has a similar ester group but differs in the overall structure and functional groups.

The uniqueness of ETHYL 2-({5-[(2-METHYLBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE lies in its combination of the thiadiazole ring, benzoyl group, and ethyl ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,16,19)

InChI Key

XMHKNWOAJRGIKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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